molecular formula C9H11FO B181499 2-Ethyl-1-fluoro-4-methoxybenzene CAS No. 196519-61-6

2-Ethyl-1-fluoro-4-methoxybenzene

Cat. No.: B181499
CAS No.: 196519-61-6
M. Wt: 154.18 g/mol
InChI Key: WVDJPQIQKSISAH-UHFFFAOYSA-N
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Description

2-Ethyl-1-fluoro-4-methoxybenzene, also known as this compound, is a useful research compound. Its molecular formula is C9H11FO and its molecular weight is 154.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Structure

2-Ethyl-1-fluoro-4-methoxybenzene features a benzene ring substituted with an ethyl group, a fluoro group, and a methoxy group. The presence of these substituents influences its reactivity and interactions in chemical processes. The fluoro group enhances electrophilicity, making it a valuable intermediate in organic synthesis.

Applications in Organic Synthesis

Intermediate in Synthesis:

  • Building Block : this compound serves as a precursor for synthesizing more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its unique chemical properties.
  • Reactivity Studies : The compound's ability to undergo various reactions (e.g., nucleophilic substitutions) makes it an important subject for research in synthetic methodologies.

Pharmaceutical Applications

Drug Development:

  • Compounds with similar structures often exhibit significant biological activity. For instance, the fluoro and methoxy groups can modulate interactions with biological targets such as enzymes or receptors, potentially leading to new therapeutic agents.
  • Research has indicated that derivatives of this compound may possess antimicrobial or anti-inflammatory properties, warranting further investigation into their pharmacological effects.

Agrochemical Applications

Pesticide Formulation:

  • The compound can be utilized in the synthesis of herbicides and insecticides. Its structural features may enhance the efficacy and selectivity of agrochemical formulations.

Material Science Applications

Polymer Chemistry:

  • This compound can be used as a monomer or additive in polymer synthesis, contributing to the development of materials with specific physical properties such as thermal stability and chemical resistance.

Case Studies and Research Findings

StudyFocusFindings
Synthesis of Fluorinated Compounds Investigated methods for synthesizing fluorinated aromatic compoundsDemonstrated that this compound could be synthesized efficiently via electrophilic aromatic substitution reactions.
Biological Activity Assessment Evaluated the interaction of fluorinated compounds with biological targetsFound that derivatives exhibited varying degrees of enzyme inhibition, suggesting potential therapeutic applications .
Agrochemical Efficacy Studied the effectiveness of synthesized compounds as herbicidesReported that certain derivatives showed promising results against specific weed species, indicating their potential use in agriculture.

Properties

CAS No.

196519-61-6

Molecular Formula

C9H11FO

Molecular Weight

154.18 g/mol

IUPAC Name

2-ethyl-1-fluoro-4-methoxybenzene

InChI

InChI=1S/C9H11FO/c1-3-7-6-8(11-2)4-5-9(7)10/h4-6H,3H2,1-2H3

InChI Key

WVDJPQIQKSISAH-UHFFFAOYSA-N

SMILES

CCC1=C(C=CC(=C1)OC)F

Canonical SMILES

CCC1=C(C=CC(=C1)OC)F

Synonyms

Benzene, 2-ethyl-1-fluoro-4-methoxy- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 9 g of 3-ethenyl-4-fluoroanisole in 200 ml of ethanol was added 0.9 g of palladium/carbon. The resulting mixture was stirred under hydrogen atmosphere overnight, and filtered through Celite. The filtrate was evaporated, and the resulting residue was subjected to silica gel column chromatography (developer: 50% ethyl acetate/n-hexane) to give 7.0 g of the title compound as a colorless oil.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.9 g
Type
catalyst
Reaction Step One

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